Comparative Anthelmintic Potency: A 5-Nitro Scaffold Enables 3.5-Fold Faster Paralysis Onset than Albendazole
The presence of a 5-nitro group on the benzimidazole scaffold is critical for anthelmintic activity. In a direct head-to-head comparison, a 2-substituted 5-nitrobenzimidazole derivative (sharing the core scaffold of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one) exhibited significantly faster paralysis of Indian earthworms than the FDA-approved drug albendazole. At a concentration of 100 mg/mL, the 5-nitrobenzimidazole derivative induced paralysis in 20 minutes, while albendazole required 70 minutes [1].
| Evidence Dimension | In vitro anthelmintic activity (time to paralysis) |
|---|---|
| Target Compound Data | 20 minutes (at 100 mg/mL) |
| Comparator Or Baseline | Albendazole: 70 minutes (at 100 mg/mL) |
| Quantified Difference | 3.5-fold faster onset of paralysis |
| Conditions | In vitro assay on Indian earthworms (Pheretima posthuma) at 100 mg/mL concentration |
Why This Matters
This 3.5-fold increase in paralytic activity provides a clear, quantifiable advantage in anthelmintic screening programs, justifying the selection of the 5-nitro scaffold for developing more potent antiparasitic agents.
- [1] Patel DM, Patel NK, Khristi SM, Mishra A. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Orient J Chem. 2022;38(3). View Source
